N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2.C2H2O4/c1-32-18-8-6-16(7-9-18)14-27-22(31)29-12-10-17(11-13-29)15-30-20-5-3-2-4-19(20)28-21(30)23(24,25)26;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,27,31);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHUTSMJGKIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Piperidine Ring: The piperidine ring is incorporated through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative.
Formation of the Carboxamide: The carboxamide linkage is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the carboxamide with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted benzimidazoles.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multi-step reactions that include the formation of the benzimidazole core, followed by the attachment of the piperidine moiety and subsequent derivatization to form the oxalate salt. The compound's structural formula can be represented as follows:This compound features several functional groups, including a methoxy group, a trifluoromethyl group, and a piperidine ring, which contribute to its biological activity.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for cancer therapeutics. Case studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that benzimidazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death.
Neurological Applications
Recent investigations into the neuroprotective effects of benzimidazole derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act as an inhibitor of specific receptors involved in neuroinflammation and oxidative stress pathways.
Cardiovascular Research
The compound's ability to modulate vascular smooth muscle cell proliferation presents opportunities in cardiovascular research. By potentially inhibiting pathways associated with vascular remodeling, it could serve as a therapeutic agent for conditions like hypertension and atherosclerosis.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Efficacy
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs from the evidence include:
Pharmacological Considerations
Biological Activity
N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a complex compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzyl group and a benzimidazole moiety with a trifluoromethyl group. Its structural complexity is indicative of potential interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate have shown promising results against various cancer cell lines:
- MCF-7 Cell Line : Exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Antibacterial Activity
The antibacterial potential of similar piperidine derivatives has also been evaluated. Compounds containing the piperidine nucleus are known for their ability to inhibit bacterial growth:
- Activity Against Gram-positive and Gram-negative Bacteria : The synthesized compounds showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving low micromolar IC50 values .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
The proposed mechanisms through which N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate exerts its biological effects include:
- Binding Affinity : The trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to target proteins.
- Induced Fit Mechanism : The structural flexibility allows for better accommodation within active sites of enzymes or receptors, enhancing efficacy.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed in related compounds.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
Q & A
Q. What are the critical steps in synthesizing N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the benzimidazole and piperidine moieties.
- Functionalization of the piperidine ring with a trifluoromethyl group.
- Oxalate salt formation to improve solubility. Key factors include temperature control (e.g., reflux conditions), solvent selection (e.g., DMF or DCM), and catalyst use (e.g., EDCI/HOAT for amide coupling). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which analytical methods are essential for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H and ¹³C) to verify aromatic and aliphatic proton environments, including the methoxybenzyl and trifluoromethyl groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- HPLC to assess purity (>95% typically required for biological testing).
- Elemental analysis (CHN) to validate empirical formula .
Q. What are the primary biological targets or activities associated with this compound?
The benzimidazole and piperidine moieties suggest potential interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Preliminary studies on analogs show antimicrobial and kinase-inhibitory activities, though target-specific assays (e.g., enzyme inhibition or receptor binding) are required for confirmation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly during coupling reactions?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalyst systems : Employ EDCI/HOAT or Pd-based catalysts for efficient amide bond formation.
- Temperature modulation : Gradual heating (e.g., 50–80°C) reduces side reactions.
- Workup strategies : Acid-base extraction or silica gel chromatography improves purity .
Q. How do structural variations (e.g., substituents on the benzimidazole or piperidine) influence biological activity?
Comparative studies of analogs reveal:
- Trifluoromethyl groups enhance metabolic stability and target binding via hydrophobic interactions.
- Methoxybenzyl substituents improve membrane permeability.
- Piperidine modifications (e.g., cyclopentyl vs. methyl groups) alter selectivity for enzyme isoforms. For example, replacing the methoxy group with a thiophene reduces antifungal activity but increases anticancer potential .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
- Validate purity : Impurities >5% can skew results; re-test batches via HPLC.
- Leverage computational modeling : Molecular docking identifies binding pose discrepancies between analogs .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
- Molecular docking (AutoDock, Schrödinger) to map interactions with targets like kinases or GPCRs.
- QSAR models using descriptors like logP, polar surface area, and H-bond donors.
- MD simulations to assess conformational stability in biological membranes .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose to acidic/basic conditions (e.g., pH 3–10) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Plasma stability assays : Incubate with human plasma and quantify parent compound remaining .
Q. What strategies mitigate common impurities during synthesis?
- Byproduct formation : Use scavenger resins (e.g., trisamine for acyl chloride removal).
- Oxalate salt crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity.
- In-process monitoring : Real-time FTIR or Raman spectroscopy detects intermediates .
Q. How to design dose-response experiments for evaluating enzyme inhibition?
- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase assays).
- Time-dependent inhibition : Pre-incubate compound with enzyme to assess irreversible binding.
- Negative controls : Include structurally similar but inactive analogs to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
